molecular formula C19H23N3O3 B2465197 4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid CAS No. 685523-90-4

4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid

カタログ番号: B2465197
CAS番号: 685523-90-4
分子量: 341.411
InChIキー: NMVIGYPBNGYGGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a specialty product for proteomics research . It has a molecular formula of C19H23N3O3 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline ring attached to a piperidine ring, both of which are nitrogen-containing heterocycles. The quinoline ring is also substituted with a methyl group .

科学的研究の応用

  • Cancer Treatment Potential

    • A compound structurally related to 4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid, specifically an Aurora kinase inhibitor, has shown potential in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
  • Role as Transdermal Permeation Enhancers

    • Esters and amides of hexanoic acid substituted with tertiary amino group in terminal position, including compounds structurally similar to this compound, have been studied for their activity as transdermal permeation enhancers (O. Farsa, P. Doležal, A. Hrabálek, 2010).
  • CGPR Receptor Antagonist for Migraine Treatment

    • Research indicates that compounds with a similar structure, specifically acting as calcitonin gene-related peptide (CGRP) receptor antagonists, are potentially effective in treating migraines (Reginald O. Cann et al., 2012).
  • Potential in Alzheimer's Disease Research

    • A compound analogous to this compound was synthesized as a fluorescent probe for β-amyloids, offering potential applications in Alzheimer's disease research (Huan-bao Fa et al., 2015).
  • Synthesis in Medicinal Chemistry

    • Synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives, including those structurally similar to the discussed compound, reveals their potential as 5HT1B antagonists, indicating potential medicinal applications (Carey L Horchler et al., 2007).
  • Antibacterial and Antimycobacterial Activities

    • Research on substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids, which share structural features with this compound, indicates their potent antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa (H. Miyamoto et al., 1990).

特性

IUPAC Name

4-[(4-methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-11-17(22-9-3-2-4-10-22)21-16-6-5-14(12-15(13)16)20-18(23)7-8-19(24)25/h5-6,11-12H,2-4,7-10H2,1H3,(H,20,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVIGYPBNGYGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)NC(=O)CCC(=O)O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。